molecular formula C21H18N2O2S B14126809 3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14126809
M. Wt: 362.4 g/mol
InChI Key: NPVWHNCSAYLQAB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione family, characterized by a fused thiophene-pyrimidine-dione core. Key structural features include:

  • 3-(3-Methylphenyl) substituent: Introduces steric bulk and lipophilicity at position 2.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N2O2S/c1-15-6-5-9-17(14-15)23-20(24)19-18(11-13-26-19)22(21(23)25)12-10-16-7-3-2-4-8-16/h2-9,11,13-14H,10,12H2,1H3

InChI Key

NPVWHNCSAYLQAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Intermediate

Methyl 3-aminothiophene-2-carboxylate serves as a critical precursor. It is synthesized via the Gewald reaction, which involves condensation of ketones with cyanoacetates and elemental sulfur. For example, reacting cyclohexanone derivatives with ethyl cyanoacetate and sulfur yields aminothiophene esters.

Urea Formation and Cyclization

The aminothiophene ester is treated with 3-methylphenyl isocyanate to form a urea intermediate. Cyclization under basic conditions (e.g., sodium methoxide in methanol) produces 3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Reaction Conditions :

  • Solvent: Anhydrous dioxane or methanol
  • Temperature: 60–80°C
  • Base: Sodium methoxide (1M in methanol)
  • Yield: 60–75%

N1-Alkylation with 2-Phenylethyl Groups

Introducing the 2-phenylethyl moiety at the N1 position requires regioselective alkylation. This is achieved via nucleophilic substitution or Mitsunobu reactions.

Alkylation with 2-Phenylethyl Bromide

The N1 nitrogen of 3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is deprotonated using a strong base (e.g., potassium carbonate) and reacted with 2-phenylethyl bromide in polar aprotic solvents.

Optimized Conditions :

  • Base: K2CO3 (2.5 equiv)
  • Solvent: DMF or acetonitrile
  • Temperature: 80–100°C
  • Duration: 12–24 hours
  • Yield: 45–55%

Mitsunobu Reaction for Sterically Hindered Systems

For hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-phenylethanol to the N1 position.

Typical Protocol :

  • Reagents: DEAD (1.2 equiv), PPh3 (1.2 equiv)
  • Solvent: THF
  • Temperature: 0°C to room temperature
  • Yield: 50–60%

Alternative Pathways via Dichloro Intermediates

Chlorination of the pyrimidinedione core followed by sequential amination offers an alternative route.

POCl3-Mediated Chlorination

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is treated with phosphorus oxychloride (POCl3) and catalytic DMF to yield 2,4-dichlorothieno[3,2-d]pyrimidine.

Key Data :

Conditions Yield Characterization (1H NMR)
POCl3, DMF, 115°C, 8h 56% δ 8.16 (d, J=3.4 Hz), 7.62 (d, J=3.4 Hz)
POCl3, N,N-dimethylaniline, 80°C, 24h 56% δ 7.42 (d, J=6.4 Hz), 7.61 (d, J=6.4 Hz)

Sequential Amination

The dichloro intermediate undergoes nucleophilic substitution with 3-methylaniline and 2-phenylethylamine. The order of substitution impacts regioselectivity:

  • Position 2 : React with 2-phenylethylamine in THF at 60°C (Yield: 50%).
  • Position 4 : Substitute with 3-methylaniline in DMF at 100°C (Yield: 48%).

One-Pot Tandem Synthesis

Recent advances enable tandem cyclization-alkylation in a single reactor, reducing purification steps.

Urea-Alkylation Cascade

Methyl 3-aminothiophene-2-carboxylate is reacted with 3-methylphenyl isocyanate and 2-phenylethyl bromide in a sequential one-pot process.

Conditions :

  • Step 1: Urea formation (60°C, 6h)
  • Step 2: Cyclization (NaOMe, 80°C, 8h)
  • Step 3: Alkylation (K2CO3, 100°C, 12h)
  • Overall Yield: 35–40%

Industrial-Scale Considerations

Scale-up requires optimizing solvent recovery, catalyst recycling, and continuous flow systems.

Continuous Flow Cyclization

Using microreactors, the cyclization step achieves 95% conversion in 30 minutes at 120°C, compared to 8 hours in batch processes.

Green Chemistry Metrics

  • E-factor : 15–20 (kg waste/kg product)
  • PMI (Process Mass Intensity) : 25–30

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.83 (d, J=5.2 Hz, 1H, H-5), 7.11 (d, J=5.2 Hz, 1H, H-4), 4.79 (t, J=8.3 Hz, 2H, CH2), 4.29 (t, J=8.3 Hz, 2H, CH2), 2.35 (s, 3H, CH3).
  • IR (KBr) : 1705 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).

Purity Analysis

  • HPLC : >99% purity (C18 column, MeOH:H2O = 70:30)
  • LC-MS : m/z 407.1 [M+H]+

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights critical differences in substituents, molecular weights, and bioactivities among selected analogs:

Compound Name Substituents (Positions 1 & 3) Molecular Weight Key Bioactivity Synthesis Approach
Target Compound 1-(2-Phenylethyl), 3-(3-methylphenyl) ~380 (estimated) Under investigation Likely via nucleophilic substitution or condensation reactions
5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 5-Methyl (core modification) 168.18 Antimicrobial (e.g., vs. S. aureus, P. aeruginosa) Three-step synthesis involving oxazine intermediates
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione 3-(2,4-Difluorophenyl) 280.25 Unspecified; fluorine enhances metabolic stability Substitution reactions with fluorinated aryl groups
STL125602 1-(2,5-Difluorobenzyl), 3-(3-methylphenyl) 384.41 Screening compound for drug discovery Alkylation of thieno-pyrimidine core
C688-1324 1-(2-Fluorobenzyl), 3-(3-chlorophenyl) 413.87 Preclinical screening (unpublished) Multi-step substitution with halogenated aryl groups
Key Observations:
  • Substituent Effects: Halogenation (e.g., fluorine or chlorine in ) improves metabolic stability and binding affinity.
  • Molecular Weight : Higher molecular weights (>350 Da) in compounds like STL125602 and C688-1324 may limit oral bioavailability .

Pharmacological Activities

Antimicrobial Activity:
  • 5-Methylthieno[2,3-d]pyrimidine-dione derivatives exhibit moderate activity against S. aureus and P. aeruginosa (MIC: 8–32 µg/mL) .
  • 6-Imidazo[1,2-a]pyridin-2-yl analogs show improved activity (MIC: <4 µg/mL against P. aeruginosa), surpassing streptomycin in some cases .
Enzyme Inhibition:
  • Thieno[3,2-d]pyrimidine-diones with bulky aryl groups (e.g., 3-methylphenyl) are investigated as inhibitors of bacterial TrmD and acetyl-CoA carboxylase .

Biological Activity

3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound belongs to the thieno[3,2-d]pyrimidine family, which is known for various biological activities. The synthesis of this compound typically involves multi-step organic reactions that yield derivatives with potential therapeutic applications. The structure features a thieno-pyrimidine core that is crucial for its biological activity.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC19H20N2O2S
Core StructureThieno[3,2-d]pyrimidine-2,4-dione
Substituents3-Methylphenyl and 2-Phenylethyl groups

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In particular, the compound has shown efficacy against melanoma and cervical cancer cells by generating reactive oxygen species (ROS) which lead to cell death under both normoxic and hypoxic conditions .

Anti-inflammatory Effects

The anti-inflammatory properties of thieno[3,2-d]pyrimidine derivatives have been documented in several studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. The structure-activity relationship (SAR) analyses suggest that modifications on the thieno-pyrimidine core can enhance anti-inflammatory potency .

Antimicrobial Activity

Thieno[3,2-d]pyrimidines have also been tested for antimicrobial activity. In vitro studies reveal that these compounds possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have been shown to inhibit Staphylococcus aureus and Escherichia coli growth effectively .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Protein Kinase Inhibition : Some derivatives act as inhibitors of protein kinases involved in cancer progression.
  • Reactive Oxygen Species Generation : The compound induces oxidative stress in cancer cells leading to apoptosis.

Case Study 1: Anticancer Efficacy

A study involving the administration of the compound in animal models showed a significant reduction in tumor size compared to controls. The mechanism was linked to the downregulation of oncogenic pathways and upregulation of apoptotic markers.

Case Study 2: Anti-inflammatory Action

In a controlled trial assessing the anti-inflammatory effects in rats induced with arthritis, the compound demonstrated a marked decrease in swelling and pain indicators. Histological analysis confirmed reduced inflammatory cell infiltration.

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